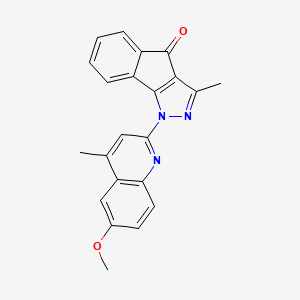
4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It features a fluorophenyl group attached to a piperidine ring, which is further substituted with a methyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Methylation: The methyl group can be added using methylating agents such as methyl iodide.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring provides structural stability. The carbonitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)-1-methylpiperidine-4-carbonitrile: Similar structure with a fluorine atom at a different position.
4-(3-Chlorophenyl)-1-methylpiperidine-4-carbonitrile: Similar structure with a chlorine atom instead of fluorine.
4-(3-Fluorophenyl)-1-ethylpiperidine-4-carbonitrile: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Fluorophenyl)-1-methylpiperidine-4-carbonitrile is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. This positioning can result in distinct biological activities and chemical behaviors compared to its analogs.
Propiedades
Número CAS |
669069-13-0 |
|---|---|
Fórmula molecular |
C13H15FN2 |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
4-(3-fluorophenyl)-1-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C13H15FN2/c1-16-7-5-13(10-15,6-8-16)11-3-2-4-12(14)9-11/h2-4,9H,5-8H2,1H3 |
Clave InChI |
MMJRNDFOCVUBEK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C#N)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



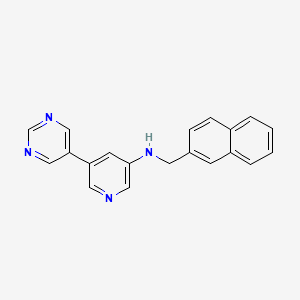
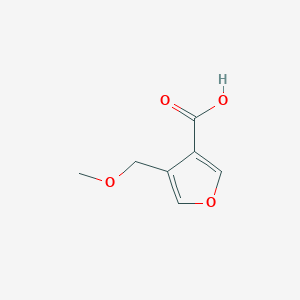
![3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B12908831.png)

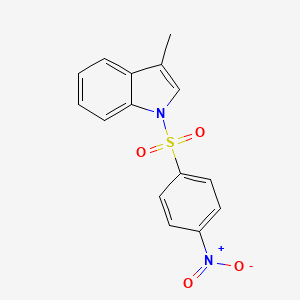

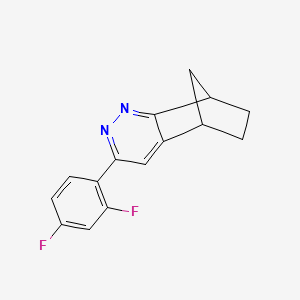
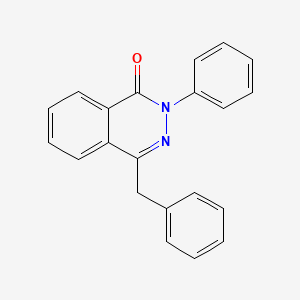
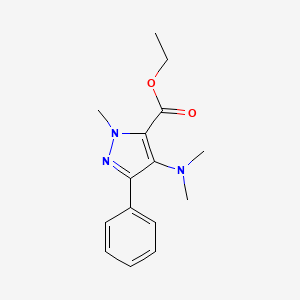

![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)
